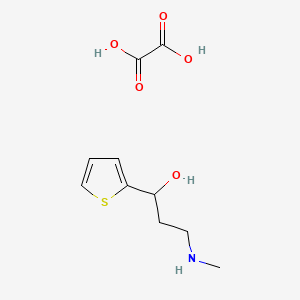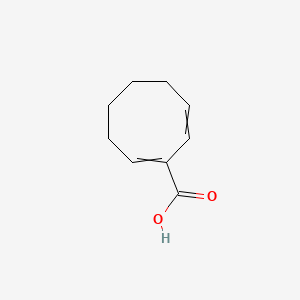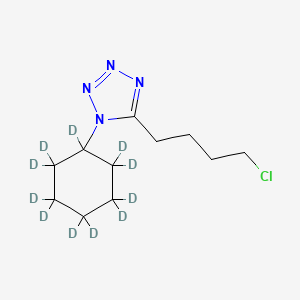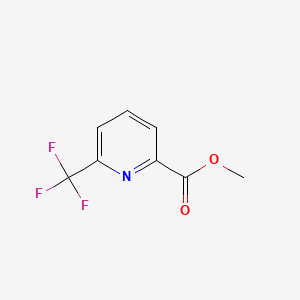
Methyl 6-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H6F3NO2 . It is also known by other names such as Methyl 6-(trifluoromethyl)pyridine-2-carboxylate . The molecular weight of this compound is 205.13 g/mol .
Synthesis Analysis
The synthesis of Methyl 6-(trifluoromethyl)picolinate involves complex chemical reactions. A scalable and operationally simple radical trifluoromethylation strategy has been reported, which uses trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . Another study reported the design and synthesis of 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds .Molecular Structure Analysis
The molecular structure of Methyl 6-(trifluoromethyl)picolinate includes a trifluoromethyl group (CF3) attached to a picolinate ring . The InChI code for this compound is InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions involving Methyl 6-(trifluoromethyl)picolinate are complex and require specific conditions. For example, a study reported a trifluoromethylation reaction using trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis .Physical And Chemical Properties Analysis
Methyl 6-(trifluoromethyl)picolinate has a molecular weight of 205.13 g/mol, a density of 1.331g/cm3, a boiling point of 232.6ºC at 760 mmHg, and a flash point of 94.5ºC . It has a topological polar surface area of 39.2 Ų .Scientific Research Applications
Herbicide Development
“Methyl 6-(trifluoromethyl)picolinate” is a remarkable class of synthetic auxin herbicides . Synthetic auxins are a type of herbicide that mimics the plant hormone auxin, causing uncontrolled growth and eventually death in susceptible plants.
Novel Herbicides: In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides . These compounds exhibit excellent herbicidal activities .
Design and Synthesis: Using the structural skeleton of these compounds as a template, researchers have designed and synthesized a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds for the discovery of compounds with potent herbicidal activity .
Herbicidal Activity Testing: The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .
Molecular Docking Analyses: Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This suggests that “Methyl 6-(trifluoromethyl)picolinate” could potentially be used to develop more effective herbicides.
Herbicidal Tests: Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage . These results demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Safety and Hazards
Mechanism of Action
- By interacting with AFB5, Methyl 6-(trifluoromethyl)picolinate modulates auxin responses, affecting processes such as cell elongation, root development, and differentiation .
- Its excretion pathways are not well-documented, but it likely undergoes degradation and elimination .
- Cellular effects include reduced elongation, altered tissue differentiation, and impaired root growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABEJGGSWJVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669737 |
Source


|
| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(trifluoromethyl)picolinate | |
CAS RN |
155377-05-2 |
Source


|
| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


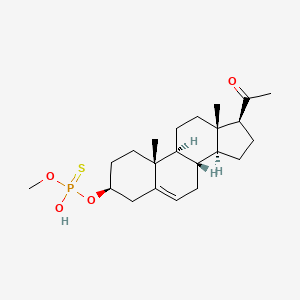
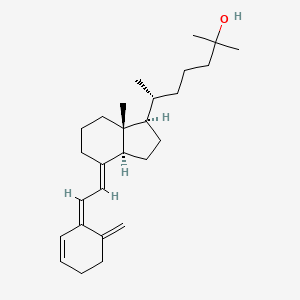

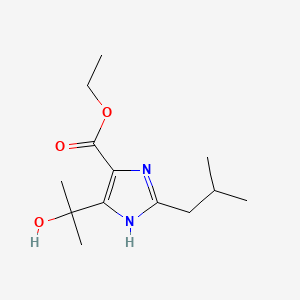
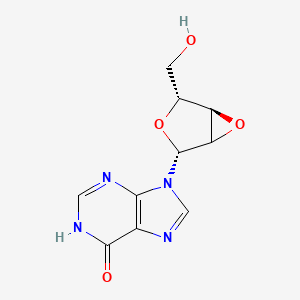
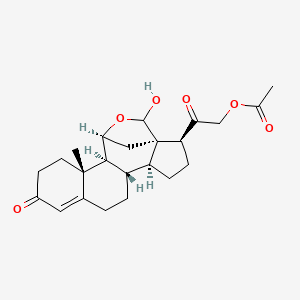
![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7bta,8bta,8abta)]-(9CI)](/img/no-structure.png)

